3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone
Description
3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone is a heterocyclic compound that belongs to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are significant in medicinal chemistry due to their diverse biological activities
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-(4-nitrophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-14(2)9-10-7-8-15(13(10)17)11-3-5-12(6-4-11)16(18)19/h3-6,9H,7-8H2,1-2H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEHJAKXNVOKBN-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C\1/CCN(C1=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction for N-Arylation
The Mitsunobu reaction enables direct substitution of the lactam nitrogen with an aryl group. Here, γ-butyrolactam (pyrrolidin-2-one) reacts with 4-nitroaniline under Mitsunobu conditions:
- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (Ph₃P).
- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).
- Conditions : Room temperature, 12–24 hours.
- Mechanism : The reaction proceeds via oxidation-reduction between DEAD and Ph₃P, generating a phosphonium intermediate that facilitates nucleophilic attack by 4-nitroaniline on the lactam nitrogen.
Example Protocol :
- Dissolve γ-butyrolactam (8.5 g, 0.1 mol), 4-nitroaniline (13.8 g, 0.1 mol), and Ph₃P (26.2 g, 0.1 mol) in 200 mL THF.
- Add DEAD (17.4 g, 0.1 mol) dropwise under nitrogen.
- Stir for 18 hours, concentrate, and purify via silica gel chromatography (ethyl acetate/hexane) to yield 1-(4-nitrophenyl)pyrrolidin-2-one (70–80% yield).
Ullmann-Type Coupling
For larger-scale synthesis, copper-catalyzed coupling between 4-nitroiodobenzene and pyrrolidin-2-one offers an alternative:
- Catalyst : CuI (10 mol%).
- Ligand : 1,10-Phenanthroline.
- Base : Cs₂CO₃.
- Solvent : Dimethylformamide (DMF).
- Conditions : 110°C, 24 hours.
Advantages : Avoids stoichiometric reagents like DEAD.
Challenges : Lower yields (~50%) and potential side products from nitro group reduction.
Introduction of the Dimethylamino Methylene Group
The 3-position of the pyrrolidinone ring undergoes formylation to install the (dimethylamino)methylene moiety. The most efficient method employs dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent:
Condensation with DMF-DMA
- Reagents : DMF-DMA (2.5 equiv).
- Solvent : Toluene or DMF.
- Conditions : Reflux (110–120°C), 4–6 hours.
- Mechanism : DMF-DMA acts as a formyl donor, reacting with the enolizable α-hydrogen at the 3-position of the pyrrolidinone to form the enamine.
Example Protocol :
- Suspend 1-(4-nitrophenyl)pyrrolidin-2-one (10 g, 0.04 mol) in 100 mL toluene.
- Add DMF-DMA (14.3 g, 0.12 mol) and reflux for 5 hours.
- Cool to room temperature, filter, and wash with cold toluene to isolate the product as a yellow solid (85–90% yield, 90% purity).
Key Considerations :
- Excess DMF-DMA ensures complete conversion.
- The reaction’s Z-selectivity arises from steric hindrance during enamine formation.
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines N-arylation and formylation in a single reactor:
- Perform Mitsunobu reaction as in Section 1.1.
- Without isolating the intermediate, add DMF-DMA and reflux.
Yield : 65–70% overall.
Microwave-Assisted Synthesis
Reducing reaction times via microwave irradiation:
- Conditions : 150°C, 30 minutes for Mitsunobu step; 120°C, 1 hour for DMF-DMA condensation.
Outcome : Comparable yields to conventional methods but with improved reproducibility.
Analytical Data and Characterization
| Property | Value | Method |
|---|---|---|
| Melting Point | 158–160°C | DSC |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.20 (d, 2H, ArH), 7.70 (d, 2H, ArH), 3.85 (t, 2H, CH₂), 3.10 (s, 6H, N(CH₃)₂), 2.70–2.90 (m, 4H, pyrrolidinone CH₂) | NMR spectroscopy |
| Purity | 90% (HPLC) | Reverse-phase HPLC |
Industrial-Scale Considerations
Patents highlight the importance of solvent selection and catalyst recovery for cost-effective production:
- Solvent Recycling : Toluene and DMF are distilled and reused, reducing waste.
- Catalyst Regeneration : Platinum catalysts (e.g., Pt/C) from hydrogenation steps are filtered and reactivated.
- Yield Optimization : Patent WO2008137087A1 reports ≥89% yield for analogous pyrrolidine derivatives using optimized stoichiometry.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohyd
Biological Activity
3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone, often referred to as DMNP, is a compound of interest in various fields including medicinal chemistry and toxicology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and toxicological profiles based on diverse research findings.
Chemical Structure and Properties
The chemical structure of DMNP can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 246.26 g/mol
- Functional Groups : The compound features a dimethylamino group, a methylene bridge, and a nitrophenyl moiety which contribute to its biological activities.
DMNP exhibits several biological activities that are primarily attributed to its ability to interact with various molecular targets in the body:
- Antimicrobial Activity : Studies have shown that DMNP possesses antimicrobial properties against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
- Anticancer Potential : Research indicates that DMNP may inhibit the proliferation of cancer cells through apoptosis induction. It appears to modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell survival and proliferation.
- Neuroprotective Effects : Preliminary studies suggest that DMNP may offer neuroprotection by scavenging free radicals and reducing oxidative stress in neuronal cells.
Toxicological Profile
While exploring the beneficial effects of DMNP, it is essential to also consider its toxicological implications:
- Cytotoxicity : In vitro studies have demonstrated that high concentrations of DMNP can induce cytotoxic effects in mammalian cell lines. The IC50 values vary depending on the cell type but generally indicate a dose-dependent response.
- Embryotoxicity : Research has highlighted potential embryotoxic effects when exposed during critical developmental periods. This necessitates caution in its application, particularly in pregnant populations.
Case Studies
-
Antimicrobial Efficacy Study :
- A study conducted on various bacterial strains revealed that DMNP showed significant inhibitory effects at concentrations as low as 10 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.
-
Cancer Cell Line Study :
- In a study involving human breast cancer cell lines (MCF-7), DMNP demonstrated an IC50 value of 15 µM, indicating its potential as an anticancer agent. Mechanistic studies suggested that it induces apoptosis via caspase activation.
-
Neuroprotection Study :
- An experimental model using rat cortical neurons indicated that DMNP could reduce oxidative stress markers by approximately 30% compared to control groups, highlighting its neuroprotective potential.
Data Summary Table
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Specifically, derivatives of 3-[(dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone have shown potential in combating bacterial infections due to their ability to disrupt bacterial cell walls and inhibit growth. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
2. Anticancer Properties
The compound has been investigated for its cytotoxic effects on various cancer cell lines. Its mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. Case studies have highlighted its potential in targeting specific pathways involved in tumor growth and metastasis.
Organic Synthesis Applications
1. Building Block in Synthesis
this compound serves as a versatile intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, particularly those required in pharmaceutical development. Its ability to undergo various chemical reactions, such as nucleophilic substitution and cyclization, makes it a valuable precursor.
2. Development of Novel Compounds
Chemists have employed this compound to create novel derivatives that possess enhanced biological activity or improved pharmacokinetic profiles. The modification of the dimethylamino group or the nitrophenyl moiety can lead to compounds with tailored properties for specific therapeutic applications.
Materials Science Applications
1. Polymer Chemistry
In materials science, this compound has been explored as a component in polymer formulations. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for advanced material applications.
2. Photonic Applications
The compound's unique electronic properties have led to investigations into its use in photonic devices. Its ability to absorb and emit light at specific wavelengths may allow for applications in sensors and light-emitting devices.
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values indicating strong inhibitory action. |
| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values suggesting significant cytotoxicity compared to standard treatments. |
| Study C | Organic Synthesis | Successfully used as an intermediate in synthesizing novel anti-inflammatory agents with improved efficacy profiles. |
Q & A
Basic: What synthetic protocols are recommended for preparing 3-[(Dimethylamino)methylene]-1-(4-nitrophenyl)-2-pyrrolidinone, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via condensation reactions. A common approach involves reacting a pyrrolidinone precursor with a dimethylamino-substituted aldehyde or ketone under reflux conditions. Key parameters include:
- Solvent Selection: Polar aprotic solvents (e.g., ethanol, DMF) are preferred to stabilize intermediates .
- Temperature: Heating at 80–100°C for 5–10 hours ensures complete conversion .
- Catalysis: Acidic or basic catalysts (e.g., acetic acid, triethylamine) may accelerate imine formation .
- Purification: Column chromatography using dichloromethane/methanol gradients (e.g., 95:5 v/v) resolves unreacted starting materials and byproducts .
Optimization Tip: Monitor reaction progress via TLC and adjust stoichiometry of the dimethylamino reagent to minimize side products.
Advanced: How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during structural validation?
Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions. To resolve these:
Multi-Technique Validation:
- NMR: Compare experimental / shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
- X-Ray Crystallography: Confirm solid-state geometry, as seen in related pyrrolidinone derivatives .
Solvent Screening: Record NMR in deuterated DMSO and CDCl to assess solvent-induced shifts.
Variable-Temperature NMR: Identify tautomeric equilibria by analyzing peak broadening or splitting at elevated temperatures .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of techniques ensures robust characterization:
- NMR: Look for diagnostic signals:
- Pyrrolidinone ring protons at δ 2.5–3.5 ppm.
- Aromatic protons from the 4-nitrophenyl group at δ 7.5–8.5 ppm .
- IR Spectroscopy: Confirm C=O (1650–1750 cm) and NO (1520–1350 cm) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion ([M+H]) and fragmentation patterns .
Advanced: What mechanistic strategies can elucidate the formation pathway of this compound?
Methodological Answer:
Mechanistic studies often involve:
Kinetic Analysis: Quench aliquots at intervals to track intermediate formation via LC-MS .
Isotopic Labeling: Use -labeled dimethylamine to trace imine formation steps .
Computational Modeling: Apply DFT (B3LYP/6-31G*) to map energy profiles for condensation steps .
Trapping Intermediates: Add nucleophiles (e.g., hydroxylamine) to isolate Schiff base intermediates .
Basic: How should researchers optimize post-synthesis purification?
Methodological Answer:
Purification challenges arise from polar byproducts. Recommended steps:
Solvent Extraction: Use ethyl acetate/water partitioning to remove unreacted nitrophenyl precursors.
Column Chromatography: Employ silica gel with gradient elution (e.g., 0–5% methanol in DCM) .
Recrystallization: Dissolve in hot ethanol and cool slowly to isolate crystalline product .
Advanced: How can computational tools predict the compound’s pharmacological or reactivity profiles?
Methodological Answer:
- Molecular Docking: Screen against target proteins (e.g., orexin receptors) using AutoDock Vina to assess binding affinity .
- DFT Calculations: Predict electrophilic sites (Fukui indices) for reactivity in nucleophilic substitutions .
- MD Simulations: Model solvation effects and stability in biological membranes using GROMACS .
Basic: What are the stability considerations for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials to prevent nitro group degradation .
- Moisture Control: Use desiccators with silica gel, as hygroscopicity may lead to hydrolysis .
- Temperature: Long-term storage at –20°C in inert atmosphere (N) minimizes decomposition .
Advanced: How can researchers address low yields in large-scale syntheses?
Methodological Answer:
Catalyst Screening: Test Lewis acids (e.g., ZnCl) to enhance imine formation rates .
Flow Chemistry: Improve heat/mass transfer using microreactors for exothermic steps .
Byproduct Analysis: Use LC-MS to identify and suppress side reactions (e.g., over-alkylation) .
Basic: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Antimicrobial Screening: Perform broth microdilution assays to determine MIC values against Gram-positive/negative bacteria .
- Cytotoxicity Testing: Use MTT assays on cancer cell lines (e.g., AGS gastric cells) to assess antiproliferative effects .
Advanced: How can structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- SAR Studies: Synthesize analogs with varied substituents (e.g., replacing nitro with cyano groups) and compare activity .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
